2,5-Dichlorohydroquinone chemical structure and properties
2,5-Dichlorohydroquinone chemical structure and properties
An In-depth Technical Guide to 2,5-Dichlorohydroquinone
This technical guide provides a comprehensive overview of 2,5-Dichlorohydroquinone (2,5-DCHQ), a significant intermediate in organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications.
Chemical Structure and Identification
2,5-Dichlorohydroquinone is a derivative of hydroquinone with chlorine substituents at the 2 and 5 positions of the benzene ring.[1] Its structure, featuring two electron-donating hydroxyl groups and two electron-withdrawing chlorine atoms, imparts unique reactivity, making it a valuable precursor in various synthetic transformations.[2]
Caption: Chemical Structure of 2,5-Dichlorohydroquinone.
Table 1: Chemical Identifiers for 2,5-Dichlorohydroquinone
| Identifier | Value | Citations |
| IUPAC Name | 2,5-dichlorobenzene-1,4-diol | [3][4][5][6][7][8] |
| CAS Number | 824-69-1 | [3] |
| Molecular Formula | C₆H₄Cl₂O₂ | [3][4] |
| Molecular Weight | 179.00 g/mol | [2][3][5][9] |
| SMILES | ClC1=C(O)C=C(Cl)C(O)=C1 | [4] |
| InChI Key | AYNPIRVEWMUJDE-UHFFFAOYSA-N | [1][4] |
| EC Number | 212-533-8 | |
| PubChem CID | 65 | [3][5] |
Physicochemical Properties
2,5-Dichlorohydroquinone typically appears as a white to off-white, or cream to brown, crystalline solid or powder.[1][2][9][10] It is soluble in water and organic solvents due to the polar nature of its hydroxyl groups.[1]
Table 2: Physicochemical Properties of 2,5-Dichlorohydroquinone
| Property | Value | Citations |
| Melting Point | 168-171 °C | [2][5][11] |
| Boiling Point | 275.50 °C | [9] |
| Density | 1.6710 g/cm³ | [9] |
| pKa | 7.96 ± 0.23 | [11] |
| Appearance | White to off-white crystalline solid | [1][9] |
Spectroscopic Data
The identity and purity of 2,5-Dichlorohydroquinone can be confirmed using various spectroscopic techniques. The symmetrical nature of the molecule leads to a simplified NMR spectrum.
Table 3: Spectroscopic Data for 2,5-Dichlorohydroquinone
| Spectrum | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment | Citations |
| ¹H NMR | CDCl₃ | 5.57 ppm (broad singlet, 2H) | 2 x OH | [2][12] |
| 7.03 ppm (singlet, 2H) | Aromatic H(3), H(6) | [2][12] | ||
| ¹³C NMR | CDCl₃ | 115.0 ppm | C(3), C(6) | [12] |
| 119.9 ppm | C(2), C(5) | [12] | ||
| 145.7 ppm | C(1), C(4) | [12] | ||
| FTIR | KBr Wafer | Data available | - | [3] |
Synthesis and Experimental Protocols
2,5-Dichlorohydroquinone can be synthesized via several routes. A common laboratory-scale method involves the Lewis acid-catalyzed disproportionation of 2-chloro-1,4-dimethoxyhydroquinone.[12][13]
Method 1: Synthesis from 2-Chloro-1,4-dimethoxyhydroquinone
This method utilizes a melt of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) to catalyze the reaction.[12][14]
Experimental Protocol:
-
Melt Preparation: In a suitable reaction vessel, create a melt of anhydrous AlCl₃ (8.54 g, 64.0 mmol) and NaCl (1.87 g, 32.0 mmol) with vigorous stirring at 150 °C.[12][14]
-
Reactant Addition: To this melt, add 2-chloro-1,4-dimethoxyhydroquinone (1.73 g, 10.0 mmol).[12][14]
-
Reaction: Increase the temperature of the reaction mixture to 180-185 °C and maintain it for 7 minutes.[2][12][14]
-
Quenching: Cool the mixture to room temperature. Dilute the cooled mixture with 60 mL of 10% aqueous HCl and 60 mL of distilled water.[2][12][14]
-
Extraction: Extract the reaction products with ethyl acetate (5 x 20 mL).[2][12]
-
Washing: Combine the organic extracts and wash them with saturated aqueous NaCl (3 x 15 mL).[2][12]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.[2][12]
-
Purification: Purify the residue by column chromatography on silica gel using a hexane-acetone (9:1) mixture as the eluent to yield 2,5-dichlorohydroquinone.[2][12][13]
Caption: Workflow for AlCl₃/NaCl Catalyzed Synthesis.
Reactivity and Applications
2,5-Dichlorohydroquinone serves as a versatile intermediate in organic synthesis, with applications in the production of dyes and pharmaceuticals.[1] It exhibits antioxidant properties and can participate in redox reactions.[1]
A key application is its oxidation to 2,5-dichloro-1,4-benzoquinone, which is a monomer used in the synthesis of functional polymers like poly(benzoquinonyl sulfide) (PBQS).[2]
Caption: Role as a precursor in polymer synthesis.
Experimental Protocol: Oxidation to 2,5-dichloro-1,4-benzoquinone
-
Solution Preparation: Prepare a solution of 2,5-dichlorohydroquinone in aqueous sulfuric acid (4N).[2]
-
Oxidant Addition: At room temperature, add a solution of sodium dichromate dihydrate in water in one portion. Use a 50% excess of sodium dichromate over the theoretical amount.[2]
-
Temperature Control: Monitor the temperature and use external cooling if it rises above 35 °C.[2]
-
Reaction Time: Allow the mixture to stand at room temperature for at least one hour.[2]
-
Extraction: Extract the dark red mixture with ether.[2]
-
Isolation: Combine the ether extracts and remove the ether by distillation to obtain the product. Further purification can be achieved by steam distillation.[2]
Safety and Handling
2,5-Dichlorohydroquinone is classified as a corrosive substance.[3] It can cause severe skin burns and eye damage.
-
Hazard Codes: H314
-
Precautionary Codes: P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P363
-
Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a type P3 (EN 143) respirator cartridge are recommended.
As with many chlorinated compounds, it may pose environmental and health risks, necessitating careful handling and disposal.[1]
References
- 1. CAS 824-69-1: 2,5-Dichlorohydroquinone | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,5-Dichlorohydroquinone | C6H4Cl2O2 | CID 65 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. B21285.03 [thermofisher.com]
- 5. 2,5-Dichlorohydroquinone, 97% | Fisher Scientific [fishersci.ca]
- 6. 2,5-DICHLOROBENZENE-1,4-DIOL | CAS 824-69-1 [matrix-fine-chemicals.com]
- 7. pschemicals.com [pschemicals.com]
- 8. pschemicals.com [pschemicals.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 2,5-Dichlorohydroquinone, 97% 5 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 11. 2,5-DICHLOROHYDROQUINONE CAS#: 824-69-1 [m.chemicalbook.com]
- 12. 2,5-DICHLOROHYDROQUINONE synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
